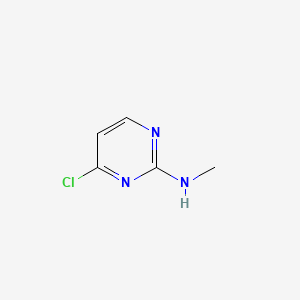

4-Chloro-N-methylpyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLSJMPZHKFSQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496309 | |

| Record name | 4-Chloro-N-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22404-46-2 | |

| Record name | 4-Chloro-N-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-N-methylpyrimidin-2-amine molecular structure

An In-Depth Technical Guide to 4-Chloro-N-methylpyrimidin-2-amine: A Cornerstone Scaffold for Kinase Inhibitor Discovery

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as privileged structures due to their versatile reactivity and inherent ability to interact with key biological targets. This compound is one such cornerstone. This seemingly simple heterocyclic compound is a highly valuable building block, particularly in the synthesis of targeted therapies for oncology and immunology. Its pyrimidine core is a bioisostere of purine, allowing it to function as a hinge-binding motif in numerous protein kinase inhibitors.[1] The strategic placement of a reactive chlorine atom at the 4-position and a methylamino group at the 2-position provides a precise blueprint for constructing complex molecules with high affinity and selectivity.

This guide offers a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthesis, and reactivity, and explore its critical role in the development of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The utility of this compound in drug design is a direct consequence of its distinct structural and electronic features.

Chemical Identifiers:

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₅H₆ClN₃[2]

-

Molecular Weight: 143.57 g/mol [2]

-

Canonical SMILES: CNC1=NC=CC(=N1)Cl[2]

The molecule consists of a central pyrimidine ring, which is an aromatic six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. The key functional groups are:

-

N-methylamino Group at C2: This group is a crucial hydrogen bond donor and acceptor. In the context of kinase inhibition, the secondary amine proton and the adjacent ring nitrogen (N1) often form a bidentate hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring interaction for many inhibitors.

-

Chloro Group at C4: The chlorine atom serves as an efficient leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of a wide array of substituents, enabling the exploration of the solvent-front region of the ATP-binding site to enhance potency and selectivity.

Physicochemical Data Summary

A molecule's drug-like properties are dictated by its physicochemical characteristics. The following table summarizes the computed properties for this compound.

| Property | Value | Source |

| Molecular Weight | 143.57 g/mol | PubChem[2] |

| XLogP3 | 1.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 143.0250249 Da | PubChem[2] |

| Topological Polar Surface Area | 37.8 Ų | PubChem[2] |

Synthesis and Reactivity

The synthesis of this compound is typically achieved from readily available starting materials. A common approach involves the chlorination of a corresponding pyrimidinone precursor.

Illustrative Synthetic Pathway

A plausible and efficient synthesis starts from 2-(methylamino)pyrimidin-4(3H)-one. This precursor is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to replace the hydroxyl group of the pyrimidinone tautomer with a chlorine atom.

Caption: General synthetic scheme for this compound.

Core Reactivity: Nucleophilic Aromatic Substitution

The primary utility of this scaffold lies in the reactivity of the C4-chloro substituent. The electron-withdrawing nature of the pyrimidine ring nitrogens activates the C4 position towards nucleophilic attack, allowing the chlorine to be displaced by a variety of nucleophiles. This reaction is fundamental to its application as a molecular building block.

Caption: Nucleophilic aromatic substitution (SₙAr) at the C4 position.

This reactivity enables the coupling of anilines, phenols, thiols, and other nucleophiles, which is a key step in building the final drug molecule. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, can also be employed at this position to form carbon-carbon or carbon-nitrogen bonds, respectively.[4]

Spectroscopic Characterization

Structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet or doublet depending on coupling to the N-H, around δ 2.8-3.0 ppm), the N-H proton (a broad singlet or quartet, δ ~5.0-7.0 ppm), and the two aromatic protons on the pyrimidine ring (two doublets, typically between δ 6.5-8.5 ppm).

-

¹³C NMR: The carbon NMR would display five signals: one for the methyl carbon (around δ 25-30 ppm) and four for the pyrimidine ring carbons, with the carbon atoms attached to heteroatoms (C2, C4) appearing at lower field (δ ~150-170 ppm). Based on data for the analogous 2-amino-4-chloro-6-methoxypyrimidine, the ring carbons can be expected in the δ 110-170 ppm range.[5]

-

Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 143. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will result in a corresponding M+2 peak at m/z 145 with about one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=N and C=C stretching in the aromatic ring (~1500-1650 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).

Application in Drug Discovery: A Privileged Kinase Inhibitor Scaffold

The 2-aminopyrimidine scaffold is a dominant motif in kinase inhibitor design. This compound provides an ideal starting point for synthesizing libraries of potential inhibitors. The N-methylamino group at C2 serves as the hinge-binding element, while the reactive chlorine at C4 allows for the introduction of various functionalities to target the rest of the ATP pocket.

Caption: Role as a scaffold in kinase inhibitor synthesis.

Many approved drugs and clinical candidates for treating cancers are built upon this or a very similar 2-aminopyrimidine core. These compounds often function by competing with ATP for binding to the kinase domain of oncogenic proteins, thereby inhibiting their function and halting cancer cell proliferation.[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative method for derivatizing the scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install a new aryl group at the C4 position.

Objective: To synthesize 4-Aryl-N-methylpyrimidin-2-amine from this compound and an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and sodium carbonate.

-

Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.

-

Add Pd(dppf)Cl₂ catalyst to the flask under a positive pressure of inert gas.

-

Add a degassed 3:1 mixture of 1,4-dioxane and water via syringe. The final concentration should be approximately 0.1 M with respect to the starting pyrimidine.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification:

-

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-Aryl-N-methylpyrimidin-2-amine product.

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions are necessary.

-

Hazard Classification: This compound is classified as a skin, eye, and respiratory tract irritant.[7]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8][9] Avoid inhalation of dust and contact with skin and eyes.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound transcends its simple structure to serve as a powerful and enabling tool in drug discovery. Its molecular architecture is finely tuned for both potent biological interactions and versatile chemical modification. The combination of a hinge-binding N-methylamino group and a reactive C4-chloro handle provides a reliable and efficient platform for the synthesis of targeted kinase inhibitors. As the demand for more selective and effective therapeutics continues to grow, the strategic application of foundational scaffolds like this compound will remain a critical element in the design of future medicines.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H6ClN3 | CID 12397680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. mdpi.com [mdpi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Chloro-N-methylpyrimidin-2-amine (CAS: 22404-46-2): Properties, Reactivity, and Applications in Modern Drug Discovery

Executive Summary: 4-Chloro-N-methylpyrimidin-2-amine is a pivotal heterocyclic building block in the field of medicinal chemistry and drug development. Its structure, featuring an electron-deficient pyrimidine core functionalized with a reactive chlorine atom at the C4 position and a methylamino group at the C2 position, offers significant synthetic versatility. This guide provides a comprehensive overview of its physicochemical properties, explores its core reactivity principles—primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—and details its applications as a scaffold for creating diverse molecular libraries. Furthermore, this document includes illustrative experimental protocols and critical safety information for researchers and scientists.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with significant biological activities.[1][2] This heterocyclic system is a key component in a variety of therapeutic agents, including highly successful kinase inhibitors used in oncology, such as Imatinib.[1] The strategic importance of this scaffold lies in its ability to form key hydrogen bond interactions with biological targets and serve as a rigid core for the precise spatial arrangement of various functional groups.

Within this class, this compound emerges as a particularly valuable intermediate.[3][4] The chlorine atom at the C4 position acts as an excellent leaving group, enabling a wide range of synthetic transformations to introduce molecular diversity. This reactivity makes it an indispensable tool for constructing libraries of novel compounds for high-throughput screening and advancing structure-activity relationship (SAR) studies in drug discovery programs.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 22404-46-2 | [5][6] |

| Molecular Formula | C₅H₆ClN₃ | [5][6] |

| Molecular Weight | 143.57 g/mol | [5][6][7] |

| Appearance | Solid (typical for this class of compounds) | N/A |

| SMILES | CNC1=NC=CC(=N1)Cl | [5] |

| InChIKey | UKLSJMPZHKFSQJ-UHFFFAOYSA-N | [5] |

| Storage | Store in a dry, sealed, and well-ventilated place. | [6] |

Spectroscopic Signature

While comprehensive spectral data is often proprietary, the structure of this compound allows for predictable spectroscopic signatures:

-

¹H NMR: Expected signals would include a doublet for the N-methyl group coupled to the amine proton, distinct signals for the two aromatic protons on the pyrimidine ring, and a broad signal for the N-H proton.

-

¹³C NMR: The spectrum would show five distinct carbon signals: one for the methyl group and four for the pyrimidine ring carbons, with the carbon attached to the chlorine (C4) being significantly influenced by the halogen's electronegativity.[5]

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with major peaks corresponding to the [M]+ and [M+2]+ ions in an approximate 3:1 ratio.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is rooted in the electronic nature of the pyrimidine ring. Being an electron-deficient heterocycle, it is highly activated towards nucleophilic attack, particularly at the positions bearing a suitable leaving group like chlorine.

Caption: Core reactivity pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr)

This is the most prominent reaction pathway. The chlorine at the C4 position can be readily displaced by a wide variety of nucleophiles. This reaction is the cornerstone of its utility, allowing for the introduction of diverse functional groups.

-

Causality: The electron-withdrawing nitrogen atoms in the pyrimidine ring reduce the electron density at the C4 carbon, making it highly electrophilic and susceptible to attack by nucleophiles. The subsequent loss of the chloride ion re-aromatizes the ring, providing a strong thermodynamic driving force for the reaction.

Typical Nucleophiles:

-

O-Nucleophiles: Alcohols and phenols (in the presence of a base) to form ethers.

-

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) to form substituted 2,4-diaminopyrimidines.

-

S-Nucleophiles: Thiols to form thioethers.

-

Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., 2-propanol, DMF, or water) is added the desired amine (1.1-1.5 eq.).[8]

-

Base (Optional but Recommended): An inorganic or organic base (e.g., K₂CO₃, DIPEA, 1.5-2.0 eq.) is added to neutralize the HCl generated during the reaction.

-

Reaction: The mixture is heated to a temperature between 80-120 °C and monitored by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the desired substituted pyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

For more complex molecular architectures, the C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for forming C-C and C-N bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.[1]

-

Buchwald-Hartwig Amination: An alternative to SNAr for coupling with less nucleophilic amines or for achieving specific regioselectivity under milder conditions.[1]

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Illustrative Synthesis Pathway

A common and logical method for the preparation of this compound involves the selective reaction of a di-substituted precursor, such as 2,4-dichloropyrimidine, with methylamine.

Caption: Plausible synthetic route to the target compound.

Protocol: Illustrative Synthesis

-

Rationale: The C2 and C4 positions of 2,4-dichloropyrimidine have different reactivities. The C4 position is generally more activated towards nucleophilic substitution. However, by carefully controlling reaction conditions, such as using a stoichiometric amount of the nucleophile at low temperatures, selective substitution at the C2 position can often be achieved to yield the desired intermediate, which is then isolated before any potential second substitution.

-

Setup: A reaction vessel is charged with 2,4-dichloropyrimidine (1.0 eq.) and a suitable aprotic solvent (e.g., THF or Diethyl Ether) and cooled to 0 °C in an ice bath.

-

Addition: A solution of methylamine (1.0-1.1 eq., typically in THF or water) is added dropwise to the cooled solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: The reaction is stirred at low temperature for several hours and then allowed to warm to room temperature, with progress monitored by TLC or LC-MS.

-

Workup: The reaction mixture is quenched with water, and the product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel to afford pure this compound.

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its potential hazards. All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

| Safety Aspect | Guideline | Source(s) |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [9][10][11] |

| Precautionary Statements | Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust. | [9][12] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a laboratory coat are mandatory. | [9][12] |

| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents. | [6][9][11] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. | [9][10] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. | [9][10] |

| First Aid (Inhalation) | Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [9][10] |

Conclusion

This compound stands as a versatile and high-value chemical intermediate for scientific research, particularly in the domain of drug discovery. Its well-defined reactivity, centered on the C4-chloro group, provides a reliable and adaptable platform for synthesizing novel and structurally diverse molecules. A thorough understanding of its properties, reaction mechanisms, and safety protocols, as outlined in this guide, is essential for leveraging its full synthetic potential in the development of next-generation therapeutics.

References

- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]

- 2. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 4-Chloropyrimidin-2-amine | 3993-78-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | C5H6ClN3 | CID 12397680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 22404-46-2 | this compound - Synblock [synblock.com]

- 7. 2-氨基-4-氯-6-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. preprints.org [preprints.org]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-N-methylpyrimidin-2-amine for Research and Development Professionals

Introduction: Navigating the Chemistry and Risks of a Key Synthetic Building Block

4-Chloro-N-methylpyrimidin-2-amine is a halogenated nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive chlorine atom on an electron-deficient pyrimidine ring, makes it a valuable intermediate for synthesizing a diverse range of more complex molecules, notably as a precursor in the synthesis of kinase inhibitors like Dasatinib.[1][2] The pyrimidine core is a ubiquitous scaffold in pharmacologically active compounds, lending this building block considerable importance.[3][4]

However, the very features that make this compound a versatile synthetic tool—the chlorinated, electron-deficient ring system and the amine functionality—also predicate its potential biological activity and associated hazards. This guide is designed for researchers, chemists, and drug development professionals who handle this compound. It moves beyond basic safety data sheets to provide a deeper, mechanistic understanding of the risks and outlines field-proven protocols to ensure personnel safety and experimental integrity. Every recommendation herein is grounded in the principles of chemical hazard mitigation, emphasizing causality and self-validating safety systems.

Section 1: Comprehensive Hazard Identification and Risk Profile

GHS Hazard Classifications

The primary hazards associated with this compound are summarized in the table below. These classifications mandate that the compound be treated as a potent chemical irritant and acutely toxic substance.

| Hazard Classification | Hazard Code | Description | Implication for Researchers |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | Ingestion can lead to systemic toxic effects. Accidental transfer from contaminated hands to mouth is a primary risk. |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | The compound can be absorbed through the skin, leading to systemic toxicity. Skin contact must be avoided. |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | As a powder, aerosolization poses a significant risk of respiratory tract exposure and subsequent systemic effects. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct contact can cause inflammation, redness, and discomfort. Prolonged contact may lead to more severe damage. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Direct contact with eyes can cause significant pain, redness, and potential damage to the cornea. |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Inhalation of the powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |

Data synthesized from multiple supplier safety data sheets.

Inferred Toxicological Profile and Long-Term Risks

In the absence of specific long-term toxicity studies on this compound, it is prudent to consider data from structurally related compounds.

-

Aminopyridines and Chloroanilines: These classes of compounds are known to be readily absorbed and can exhibit systemic toxicity.[6] For instance, 4-Chloro-ortho-toluidine has been associated with urinary bladder toxicity.[7] While this does not confirm the same effect for our target compound, it establishes a plausible hazard that warrants a high degree of caution.

-

Genotoxicity and Carcinogenicity: There is no specific data indicating that this compound is carcinogenic or mutagenic. However, data on related compounds is mixed, and some N-nitroso-N-methylaminopyridines have shown carcinogenic potential in animal studies.[8] Furthermore, photolytic degradation of related compounds like 2-chloropyridine can produce genotoxic byproducts.[9] Given that this compound is often used in the development of new chemical entities, the default assumption should be that it is a potential long-term health hazard until proven otherwise. All exposures should be minimized in line with the ALARA (As Low As Reasonably Achievable) principle.

Section 2: Chemical Reactivity and Stability

Safe handling is intrinsically linked to understanding a chemical's reactivity. For a synthetic intermediate, this knowledge is twofold: it informs its intended use and its potential unintended, hazardous reactions.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound in a drug development context is nucleophilic aromatic substitution (SNAr). The electron-deficient pyrimidine ring is "activated" towards attack by nucleophiles, with the chlorine atom at the C4 position being a good leaving group.

-

Regioselectivity: The reactivity of halopyrimidines generally follows the order C4(6) > C2 >> C5.[10] This means that nucleophiles will preferentially attack the C4 position, displacing the chloride. This is the key reaction in the synthesis of compounds like Dasatinib, where a piperazine derivative displaces the C4 chlorine.[11][12]

-

Implications for Safety: This inherent reactivity means the compound will readily react with a wide range of nucleophiles, including water (hydrolysis, likely slow at neutral pH but can be accelerated by acid or base), alcohols, and amines. Contact with strong bases should be carefully controlled as it can promote unintended reactions.

Incompatible Materials and Conditions

To prevent hazardous reactions, this compound should be stored and handled away from the following:

-

Strong Oxidizing Agents: Can lead to a violent reaction, potentially causing fire or explosion.

-

Strong Acids: Can form hydrochloride salts, potentially in an exothermic reaction. Contact with strong acids may also accelerate hydrolysis.[13]

-

Heat and Ignition Sources: While the compound itself is a solid, thermal decomposition can occur at elevated temperatures. Decomposition is expected to release toxic and corrosive gases.

Hazardous Decomposition Products

Upon combustion or thermal decomposition, the molecular structure suggests the release of highly toxic and corrosive gases, including:

-

Nitrogen Oxides (NOx)

-

Carbon Monoxide (CO) and Carbon Dioxide (CO2)

-

Hydrogen Chloride (HCl)

The formation of these products necessitates that any situation involving fire or overheating of the compound be handled only by trained emergency personnel with appropriate respiratory protection (self-contained breathing apparatus).

Section 3: Standard Operating Procedures for Safe Handling

The following protocols are designed as self-validating systems. By following these steps, you inherently minimize the risk of exposure at each stage of the process. These procedures are critical due to the compound's toxicity profile as a fine powder, which is easily aerosolized.[14]

The "Tare Method" Weighing Protocol

The primary goal when weighing is to prevent the powder from becoming airborne and to avoid contaminating the balance and surrounding area. The "Tare Method" is the preferred technique.[6][15]

Step-by-Step Methodology:

-

Preparation: Don appropriate Personal Protective Equipment (PPE): a properly fitted lab coat, safety goggles (not glasses), and two pairs of nitrile gloves. Designate a specific work area within a certified chemical fume hood for handling the powder.[16]

-

Taring: On a balance located on the laboratory bench, place a clean, dry, and sealable container (e.g., a vial with a screw cap). Tare the balance so it reads zero.[15]

-

Transfer to Hood: Move the tared container into the designated area within the chemical fume hood.

-

Aliquotting: Open the main stock bottle of this compound and, using a dedicated clean spatula, transfer an approximate amount of the powder into the tared container. Causality: Performing this open-powder transfer inside the fume hood contains any airborne particles.

-

Sealing and Weighing: Securely close the lid on the container. Move the sealed container out of the fume hood and back to the balance. Record the mass. The displayed mass is the net weight of the powder.

-

Adjustment and Dissolution: Return the sealed container to the fume hood. If minor adjustments to the mass are needed, repeat steps 4-5. Once the desired mass is obtained, add the solvent directly to the container inside the fume hood. Causality: Dissolving the powder into a liquid significantly reduces the risk of aerosolization, making the subsequent handling much safer.

Protocol for Solution Transfer and Reaction Setup

Once the compound is in solution, the primary risk shifts from inhalation to skin/eye contact via splashes or spills.

-

Maintain Engineering Controls: All transfers of the solution should be performed within a chemical fume hood.

-

Use Appropriate Glassware: Use glassware that is clean, dry, and free of cracks. For transfers, use a funnel to minimize the risk of drips.

-

Controlled Addition: When adding the solution to a reaction vessel, do so slowly and in a controlled manner. If adding to a reactive mixture, consider using an addition funnel to control the rate and any potential exotherm.

-

Labeling: Immediately label any vessel containing the compound with its full name, concentration, solvent, and appropriate hazard pictograms.

Section 4: Emergency Procedures and Decontamination

Preparedness is the key to mitigating the consequences of an accident. All personnel handling this compound must be familiar with these procedures.

Personnel Exposure

| Exposure Route | Immediate Action Protocol |

| Inhalation | Immediately move the affected person to fresh air. If they are having difficulty breathing, call for emergency medical assistance.[17] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under the safety shower. Seek medical attention.[13] |

| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[17] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention. |

Spill Management Protocol

The following workflow outlines the critical steps for managing a spill of solid this compound. This procedure is designed to contain, decontaminate, and dispose of the hazardous material safely.

Step-by-Step Spill Cleanup Methodology:

-

Alert and Evacuate: Immediately alert others in the vicinity. Secure the area to prevent entry. Do not attempt to clean a large spill alone or without proper training and equipment.

-

Don PPE: Before approaching the spill, don the required PPE: lab coat, safety goggles, face shield (if splashing is possible), and double nitrile gloves. For large spills, respiratory protection may be necessary.

-

Contain the Powder: Do not sweep the dry powder. This will cause it to become airborne.[18] Instead, gently cover the spill with absorbent pads or paper towels and wet them slightly with water from a squirt bottle. This dampens the powder and prevents aerosolization.[18]

-

Physical Removal: Working from the outside of the spill inward, carefully scoop the dampened material using a plastic dustpan and scraper. Place the collected material into a clearly labeled hazardous waste bag or container.[19]

-

Surface Decontamination: A specific, validated decontamination solution for this compound is not available. A general approach for halogenated amines involves cleaning the area thoroughly. Wipe the spill area with a detergent solution, followed by a rinse with water. Some protocols for similar compounds suggest using a dilute solution of sodium hypochlorite (bleach) followed by a neutralizing rinse with sodium thiosulfate, but this should be tested on the surface material first to ensure compatibility.[19][20] All cleaning materials must be disposed of as hazardous waste.

-

Final Disposal: Place all contaminated items, including PPE, into the hazardous waste bag. Seal the bag and arrange for disposal according to your institution's hazardous waste procedures.

-

Hygiene: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.

Section 5: Storage and Waste Disposal

Storage

-

Container: Keep the compound in its original, tightly sealed container.

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[13]

-

Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents.[4] Given that it may be air-sensitive, storage under an inert atmosphere (e.g., in a desiccator with nitrogen or argon) is a good practice to maintain purity.[13]

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

-

Solid Waste: Contaminated gloves, weigh paper, spatulas, and spill cleanup debris should be collected in a labeled, sealed hazardous waste container.

-

Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not pour this chemical down the drain.

-

Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.

Conclusion: A Culture of Proactive Safety

This compound is a potent and useful chemical intermediate. Its hazards, while significant, are manageable through a combination of robust engineering controls, meticulous work practices, and comprehensive emergency preparedness. The protocols and information in this guide are designed to empower the researcher to think critically about the risks and to implement safety measures that are both effective and logical. By understanding the "why" behind each safety step—from containing aerosols during weighing to anticipating reactivity—scientists can foster a self-validating culture of safety that protects themselves, their colleagues, and the integrity of their vital research.

References

- 1. vixra.org [vixra.org]

- 2. patents.justia.com [patents.justia.com]

- 3. Ecotoxicity of chlorpyrifos to aquatic organisms: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ohse.ca [ohse.ca]

- 5. echemi.com [echemi.com]

- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 7. 4-Chloro-ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. web.uri.edu [web.uri.edu]

- 15. ehso.emory.edu [ehso.emory.edu]

- 16. safety.duke.edu [safety.duke.edu]

- 17. fishersci.com [fishersci.com]

- 18. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 19. benchchem.com [benchchem.com]

- 20. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-N-methylpyrimidin-2-amine

Abstract

4-Chloro-N-methylpyrimidin-2-amine is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for a variety of pharmacologically active molecules. Its structure, featuring a reactive chlorine atom at the 4-position and a methylamino group at the 2-position, allows for versatile downstream functionalization through nucleophilic substitution and cross-coupling reactions. This guide provides an in-depth exploration of the prevalent and reliable synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and practical insights for optimization and safety. The intended audience includes researchers, process chemists, and drug development professionals seeking a comprehensive understanding of its preparation.

Introduction and Strategic Overview

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents. The title compound, this compound (CAS No. 22404-46-2), is particularly valuable due to the C4-chloro group, which acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) or as a handle for palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[1]

The most robust and widely adopted synthetic strategy proceeds via a two-stage process. The first stage involves the construction of the core pyrimidine ring to form the precursor, 2-(methylamino)pyrimidin-4(3H)-one. The second, critical stage is the subsequent chlorination of this pyrimidinone intermediate to yield the final product. This approach is favored for its reliance on readily available starting materials and its generally high-yielding transformations.

Caption: Overall two-stage synthetic pathway.

Stage 1: Synthesis of 2-(Methylamino)pyrimidin-4(3H)-one

The initial step is a cyclocondensation reaction to form the pyrimidinone ring system. This is typically achieved by reacting N-methylguanidine with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of a base.

Mechanism: The reaction proceeds via a base-catalyzed condensation. The base (e.g., sodium ethoxide) deprotonates the N-methylguanidine, which then acts as a nucleophile, attacking the ester carbonyl of the ethyl acetoacetate. Subsequent intramolecular cyclization and dehydration yield the stable pyrimidinone ring.

Detailed Experimental Protocol: 2-(Methylamino)pyrimidin-4(3H)-one

Materials and Reagents

| Reagent | Formula | MW | Quantity | Role |

| N-Methylguanidine Hydrochloride | CH₆ClN₃ | 109.55 | 1.0 eq | Reactant |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 2.2 eq | Base |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.1 eq | Reactant |

| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | Solvent | Solvent |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | - | Neutralization |

| Deionized Water | H₂O | 18.02 | - | Work-up |

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol.

-

Base Addition: Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.

-

Reactant Addition: Add N-methylguanidine hydrochloride to the solution, followed by the dropwise addition of ethyl acetoacetate.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Carefully neutralize the mixture to pH ~7 by the slow addition of glacial acetic acid.

-

Precipitation and Isolation: A precipitate will form upon neutralization. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold deionized water, followed by a small amount of cold ethanol to remove impurities. Dry the product under vacuum to yield 2-(methylamino)pyrimidin-4(3H)-one as a white or off-white solid.

Stage 2: Chlorination to this compound

This is the crucial transformation step. The hydroxyl group of the pyrimidin-4-one tautomer is replaced with a chlorine atom using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this purpose.

Mechanism: The pyrimidinone exists in tautomeric equilibrium with its pyrimidin-4-ol form. The lone pair on the pyrimidine nitrogen attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and a dichlorophosphate intermediate. The chloride ion then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final chlorinated product.

Caption: Simplified chlorination mechanism.

Detailed Experimental Protocol: this compound

Materials and Reagents

| Reagent | Formula | MW | Quantity | Role |

| 2-(Methylamino)pyrimidin-4(3H)-one | C₅H₇N₃O | 125.13 | 1.0 eq | Reactant |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 5-10 eq | Chlorinating Agent/Solvent |

| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 0.1-0.5 eq | Catalyst (Optional) |

| Toluene | C₇H₈ | 92.14 | - | Co-solvent (Optional) |

| Ice / Water | H₂O | 18.02 | - | Quenching |

| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | - | Neutralization |

| Ethyl Acetate / DCM | - | - | - | Extraction Solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Drying Agent |

Procedure:

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (bubbler) with 2-(methylamino)pyrimidin-4(3H)-one.

-

Reagent Addition: Carefully and slowly add an excess of phosphorus oxychloride (POCl₃). The reaction is often run using POCl₃ as both the reagent and the solvent. N,N-Dimethylaniline can be added as a catalyst to accelerate the reaction.

-

Reflux: Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction should be monitored by TLC or HPLC until the starting material is consumed.

-

Removal of Excess POCl₃: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step is critical for a safe work-up.

-

Quenching: In a separate, large beaker containing crushed ice, slowly and cautiously add the cooled reaction residue dropwise with vigorous stirring. This is a highly exothermic and hazardous step that releases HCl gas and must be performed in a well-ventilated fume hood.

-

Neutralization: Once the quenching is complete, slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until the pH is basic (pH 8-9).

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product, typically as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment, including the methyl group, the pyrimidine ring protons, and the amine proton.

-

¹³C NMR: To identify the number of unique carbon atoms and their chemical shifts.

-

Mass Spectrometry (MS): To confirm the molecular weight (143.57 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.[2]

-

Melting Point: To assess the purity of the final product.

Safety and Handling

Handling the reagents and products involved in this synthesis requires strict adherence to safety protocols.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles with a face shield.[3]

-

This compound: Classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[4][5] Standard PPE should be worn during handling.

-

Quenching Procedure: The addition of the reaction mixture containing POCl₃ to ice/water is extremely hazardous due to its violent, exothermic nature and the evolution of corrosive HCl gas. This must be done slowly, with efficient cooling and stirring, in a high-performance fume hood.

-

Waste Disposal: All chemical waste, particularly residues containing phosphorus compounds, must be disposed of according to institutional and local environmental regulations.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Incomplete Chlorination | Insufficient reaction time or temperature; Inactive POCl₃. | Increase reflux time and monitor by TLC/HPLC. Use fresh, high-purity POCl₃. Consider adding a catalyst like N,N-dimethylaniline. |

| Low Yield | Product loss during aqueous work-up; Inefficient extraction. | Ensure the pH is sufficiently basic (>8) before extraction to keep the product in its free base form. Increase the number of extractions. |

| Formation of Byproducts | Presence of water leading to hydrolysis back to the pyrimidinone. | Ensure all glassware is dry and use anhydrous solvents. Remove excess POCl₃ efficiently before quenching. |

| Hydrodehalogenation | Replacement of the chlorine with a hydrogen atom. | This is a known side reaction for similar substrates.[1] Ensure the reaction is not overheated for extended periods and consider milder chlorinating agents if this becomes a significant issue. |

Conclusion

The synthesis of this compound is a well-established and scalable process that is fundamental to the production of numerous pharmaceutical intermediates. The two-stage approach, involving the initial formation of a pyrimidinone precursor followed by a robust chlorination with phosphorus oxychloride, remains the most practical and efficient method. Success in this synthesis hinges on a thorough understanding of the reaction mechanisms, careful execution of the hazardous chlorination and quenching steps, and meticulous purification of the final product. By adhering to the principles and protocols outlined in this guide, researchers and chemists can reliably produce this valuable chemical building block for application in drug discovery and development.

References

The Strategic Role of 4-Chloro-N-methylpyrimidin-2-amine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Among the vast array of pyrimidine derivatives, 4-Chloro-N-methylpyrimidin-2-amine has emerged as a particularly valuable starting material in drug discovery. Its strategic placement of reactive and modifiable functional groups—a susceptible chlorine atom at the 4-position and a methylamino group at the 2-position—provides a powerful platform for the synthesis of diverse compound libraries with a wide range of pharmacological applications, including anticancer, antibacterial, and anti-inflammatory agents.[3][4] This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed experimental protocols for researchers in drug development.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, and the pyrimidine ring, a six-membered aromatic ring with two nitrogen atoms, is one of the most significant.[4] Its presence in the nucleobases cytosine, thymine, and uracil underscores its biological importance.[5] In medicinal chemistry, pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The synthetic tractability of the pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

This compound (CAS No: 22404-46-2[6]) is a key building block that leverages the inherent reactivity of the pyrimidine system. The electron-withdrawing nature of the two ring nitrogens makes the chlorine atom at the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr), while the N-methylamino group at the 2-position offers a site for further derivatization or can play a crucial role in target binding.[7]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic campaigns.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃ | [8] |

| Molecular Weight | 143.57 g/mol | [8] |

| Appearance | Solid | [9] |

| Melting Point | 183-186 °C | [9] |

| CAS Number | 22404-46-2 | [10] |

| SMILES | CNC1=NC=CC(=N1)Cl | [10] |

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of this compound. The proton spectrum will show characteristic signals for the methyl group, the amine proton, and the aromatic protons on the pyrimidine ring. The carbon spectrum will display distinct peaks for each of the five carbon atoms.[10]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern, which is useful for structural elucidation.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the N-H and C-Cl bonds.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A common synthetic route proceeds via the chlorination of a corresponding hydroxypyrimidine or aminopyrimidine.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of the C4-Cl bond. This position is activated towards nucleophilic attack due to the electron-deficient nature of the pyrimidine ring.[12]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is an excellent leaving group in SNAr reactions. This allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of 4-substituted pyrimidine derivatives.[7]

Causality Behind Experimental Choices:

-

Choice of Nucleophile: The nature of the nucleophile dictates the resulting functional group at the 4-position. Primary and secondary amines are commonly used to introduce new amino side chains, which are often crucial for biological activity.

-

Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is typically required to neutralize the HCl generated during the reaction and drive the equilibrium towards the product.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile is often used to facilitate the dissolution of the reactants and promote the reaction.

-

Temperature: Heating is often necessary to overcome the activation energy of the reaction, particularly with less reactive nucleophiles.[13]

Generalized Experimental Protocol for SNAr:

-

To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add the desired nucleophile (1.1-1.5 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-N-methylpyrimidin-2-amine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. This compound is an excellent substrate for these transformations, enabling the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[14] This reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position of the pyrimidine ring.[15]

Causality Behind Experimental Choices:

-

Palladium Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is essential for the catalytic cycle.

-

Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized ligands like XPhos or SPhos, are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

-

Base: A base, typically an inorganic base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is required for the transmetalation step.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add a degassed solvent system (e.g., dioxane/water).

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16] While this compound already possesses an amino group, this reaction can be employed if the starting material were a dichloropyrimidine, allowing for the sequential and regioselective introduction of different amines.[17] For this compound, this reaction is less common but theoretically possible to further functionalize the molecule if other leaving groups are present. The principles of this reaction are crucial for any medicinal chemist working with halo-heterocycles.[18]

Key Components of Buchwald-Hartwig Amination:

-

Palladium Catalyst: Similar to Suzuki coupling, a palladium catalyst is used.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are often employed.[16]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[19]

Case Studies in Drug Discovery

The versatility of this compound as a starting material is evident in its application in the synthesis of various biologically active compounds. For instance, the 2-aminopyrimidine scaffold is a key feature in many kinase inhibitors, where the amino group often forms a critical hydrogen bond with the hinge region of the kinase.[20] The ability to readily diversify the 4-position allows for the exploration of the solvent-exposed region of the ATP-binding pocket, enabling the optimization of potency and selectivity.

While specific drugs directly synthesized from this compound may not be widely publicized, the synthetic strategies outlined above are frequently employed in the development of pyrimidine-based drug candidates.[21]

Safety and Handling

As with any chemical reagent, proper safety precautions must be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.[22]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[23]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[23]

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[22] May cause skin, eye, and respiratory irritation.[24][25][26]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[22][26]

Conclusion

This compound is a strategically important and highly versatile starting material in drug discovery. Its well-defined reactivity, particularly the susceptibility of the 4-chloro substituent to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a reliable and efficient platform for the synthesis of diverse compound libraries. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the development of novel therapeutics.

References

- 1. researchtrend.net [researchtrend.net]

- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. researchgate.net [researchgate.net]

- 8. CAS 22404-46-2 | this compound - Synblock [synblock.com]

- 9. 2-氨基-4-氯-6-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | C5H6ClN3 | CID 12397680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. (4-Chloro-5-methyl-pyrimidin-2-yl)-ethyl-amine [myskinrecipes.com]

- 21. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. fishersci.nl [fishersci.nl]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

- 25. echemi.com [echemi.com]

- 26. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Biological Activity of 4-Chloro-N-methylpyrimidin-2-amine Derivatives

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] As a fundamental component of nucleic acids, its derivatives have been extensively explored for therapeutic applications, leading to the development of numerous anticancer, antiviral, and antimicrobial agents.[2] Within this vast chemical space, derivatives of 4-Chloro-N-methylpyrimidin-2-amine have emerged as a particularly promising scaffold for the design of targeted therapies, especially in oncology.[3][4] The strategic placement of a reactive chlorine atom at the C4-position allows for versatile functionalization, while the N-methyl group at the C2-amino position can influence solubility, metabolic stability, and target engagement. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this important class of molecules.

Synthetic Strategies: Accessing the this compound Core and its Derivatives

The synthetic accessibility of this compound derivatives is a key factor driving their exploration in drug discovery. The core scaffold can be functionalized through various modern synthetic methodologies, primarily targeting the reactive C4-chloro substituent.

Core Synthesis and Functionalization

A common strategy for the synthesis of 4-substituted-N-methylpyrimidin-2-amine derivatives involves the nucleophilic aromatic substitution (SNAr) reaction on a dichlorinated pyrimidine precursor. The differential reactivity of the chlorine atoms allows for sequential and regioselective substitution.

Experimental Protocol: Synthesis of a Disubstituted 2-(Methylamino)pyrimidine Derivative [5]

Materials:

-

2-(Methylamino)-4,6-dichloropyrimidine

-

Aniline derivative (Amine 1)

-

Cyclic amine (Amine 2)

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

Dissolve 2-(Methylamino)-4,6-dichloropyrimidine in the chosen solvent.

-

Add one equivalent of the aniline derivative (Amine 1) and a slight excess of DIPEA.

-

Stir the reaction at room temperature or with gentle heating until mono-substitution is complete, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

To the same reaction mixture, add one equivalent of the cyclic amine (Amine 2) and continue stirring, potentially at a higher temperature (80-120 °C), until di-substitution is complete.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the final disubstituted 2-(methylamino)pyrimidine derivative.

Caption: Synthetic workflow for a kinase inhibitor analog.[5]

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, have also been instrumental in diversifying the 4-position of the pyrimidine ring with aryl, heteroaryl, and amino substituents, respectively.[6]

Biological Activity: Targeting Key Drivers of Cancer Progression

Derivatives of this compound exhibit a broad spectrum of biological activities, with their anticancer properties being the most extensively studied. This activity is often attributed to their ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling pathways frequently dysregulated in cancer.

Kinase Inhibition: A Primary Mechanism of Action

Protein kinases are key targets in modern oncology drug discovery. The pyrimidine scaffold is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[7] Derivatives of this compound have been investigated as inhibitors of several important oncogenic kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition:

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and metastasis.[8] Mutations leading to its constitutive activation are a hallmark of several cancers, including non-small cell lung cancer.[8] Pyrimidine derivatives are a prominent class of EGFR inhibitors.[9][10] The 4-anilino substituent, readily introduced via SNAr on the 4-chloro precursor, is a common feature in many potent EGFR inhibitors.

Caption: Simplified EGFR signaling pathway and its inhibition.

Aurora Kinase Inhibition:

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in various cancers, making them attractive therapeutic targets.[4] Several 2,4-disubstituted pyrimidine derivatives have shown potent inhibition of Aurora kinases.[3][11]

Other Kinase Targets:

Derivatives of the pyrimidine scaffold have demonstrated inhibitory activity against a wide range of other kinases implicated in cancer, including Polo-like kinase 4 (PLK4), Bruton's tyrosine kinase (BTK), and Cyclin-dependent kinases (CDKs).[12][13]

Antiproliferative Activity against Cancer Cell Lines

The kinase inhibitory activity of this compound derivatives translates to potent antiproliferative effects in various cancer cell lines.

Table 1: Antiproliferative Activity of Selected Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50/EC50 (µM) | Reference |

| Compound 12a | HCT-116 | Proliferation | 1.31 ± 0.41 | [11] |

| Compound 12a | A549 | Proliferation | 12.05 ± 0.45 | [11] |

| Compound 12a | MCF-7 | Proliferation | 20.53 ± 6.13 | [11] |

| Compound 13a | A549 | Proliferation | Similar to Olmutinib | [13] |

| Compound 13a | H1975 | Proliferation | Similar to Olmutinib | [13] |

| Compound 8h | MCF-7 | Proliferation | <0.05 | [12] |

| Compound 8h | MDA-MB-231 | Proliferation | <0.05 | [12] |

| Compound 8h | BT474 | Proliferation | <0.05 | [12] |

Biological Evaluation: Key Experimental Protocols

The biological characterization of this compound derivatives relies on a suite of standardized in vitro assays to determine their potency and cellular effects.

Kinase Inhibition Assay

Determining the half-maximal inhibitory concentration (IC50) against the target kinase is a primary step in characterization.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reaction Setup: In a microplate, combine the kinase, a suitable substrate, and ATP at a concentration close to its Michaelis-Menten constant (Km).

-

Compound Addition: Add the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) for a defined period.

-

Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be achieved through various methods, including radiometric assays (using 32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][2][14][15]

Experimental Protocol: MTT Assay [1]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For this compound derivatives, SAR studies typically focus on modifications at the C4, C5, and C6 positions of the pyrimidine ring, as well as the N-methyl group.

-

C4-Position: The nature of the substituent at the C4-position is critical for target engagement. As discussed, anilino groups are often employed for EGFR inhibition, while other aryl and heteroaryl groups can confer activity against different kinases.[7] The electronic and steric properties of this substituent significantly influence binding affinity.

-

C5-Position: Substitution at the C5-position can be used to modulate the physicochemical properties of the molecule and to probe for additional interactions within the target's binding site.

-

N-methyl group: The N-methyl group at the 2-amino position can impact the compound's solubility, membrane permeability, and metabolic stability. It can also influence the hydrogen bonding network with the target protein.

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and promising scaffold in the ongoing quest for novel anticancer therapeutics. Their synthetic tractability, coupled with their ability to potently and selectively inhibit key oncogenic kinases, underscores their therapeutic potential. Future research in this area will likely focus on the development of derivatives with improved selectivity profiles to minimize off-target effects, the exploration of novel substituents at the C4-position to target a broader range of kinases, and the optimization of pharmacokinetic properties to enhance their clinical utility. The strategic application of structure-based drug design and a deeper understanding of the complex signaling networks in cancer will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst | MDPI [mdpi.com]

- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. texaschildrens.org [texaschildrens.org]

An In-Depth Technical Guide to 4-Chloro-N-methylpyrimidin-2-amine: Synthesis, Reactivity, and Applications in Modern Chemistry

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyrimidine core stands as a cornerstone of molecular design. Its inherent electronic properties and capacity for diverse functionalization have rendered it a privileged scaffold in a multitude of applications. Among the vast family of pyrimidine derivatives, 4-Chloro-N-methylpyrimidin-2-amine emerges as a particularly intriguing and versatile building block. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, moving beyond a mere recitation of facts to a deeper understanding of its chemical personality and synthetic potential. We will delve into the nuances of its preparation, explore the subtleties of its reactivity, and showcase its utility as a key intermediate in the synthesis of high-value molecules.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its effective utilization in research and development.

Core Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃ | PubChem CID: 12397680[1] |

| Molecular Weight | 143.57 g/mol | PubChem CID: 12397680[1] |

| CAS Number | 22404-46-2 | PubChem CID: 12397680[1] |

| Appearance | White to off-white solid (predicted) | --- |

| IUPAC Name | This compound | PubChem CID: 12397680[1] |